Sodium 2,5-dichlorobenzoate

Biodegradation Microbial Metabolism Chlorobenzoate Isomers

Sodium 2,5-dichlorobenzoate (CAS 63891-98-5) is the sodium salt of 2,5-dichlorobenzoic acid, with the molecular formula C7H3Cl2NaO2 and a molecular weight of 212.99 g/mol. It is a white to off-white powder primarily used as a research intermediate in the synthesis of herbicides (e.g., chloramben, dinoben) and in biodegradation studies.

Molecular Formula C7H3Cl2NaO2
Molecular Weight 212.99 g/mol
CAS No. 63891-98-5
Cat. No. B3148220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2,5-dichlorobenzoate
CAS63891-98-5
Molecular FormulaC7H3Cl2NaO2
Molecular Weight212.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)[O-])Cl.[Na+]
InChIInChI=1S/C7H4Cl2O2.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1
InChIKeyCXIPPGIFARBNFA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2,5-Dichlorobenzoate (CAS 63891-98-5): Key Properties and Procurement Considerations


Sodium 2,5-dichlorobenzoate (CAS 63891-98-5) is the sodium salt of 2,5-dichlorobenzoic acid, with the molecular formula C7H3Cl2NaO2 and a molecular weight of 212.99 g/mol . It is a white to off-white powder primarily used as a research intermediate in the synthesis of herbicides (e.g., chloramben, dinoben) and in biodegradation studies [1]. The compound exhibits an acidic pKa of 2.51±0.25 for its conjugate acid and limited aqueous solubility (<0.1 g/100 mL at 19°C) [2]. Due to its specific substitution pattern (chlorine atoms at the 2- and 5-positions of the benzoate ring), it demonstrates unique reactivity and metabolic pathways compared to other dichlorobenzoate isomers, which directly impacts its suitability for targeted synthetic and environmental research applications [3].

Why Sodium 2,5-Dichlorobenzoate Cannot Be Substituted with Unspecified Dichlorobenzoate Isomers


Generic substitution of sodium 2,5-dichlorobenzoate with other dichlorobenzoate isomers (e.g., 2,4- or 3,5-dichlorobenzoate) is scientifically unjustified due to the profound impact of chlorine substitution patterns on both chemical and biological properties. The 2,5-isomer's unique spatial arrangement of chlorine atoms directly influences its electronic distribution, redox potential, and pKa [1]. Critically, in biological systems, this specific isomer dictates distinct metabolic pathways. For instance, Pseudomonas putida P111 can utilize 2,5-dichlorobenzoate as a sole carbon source but is completely inhibited by the 3,5-dichlorobenzoate isomer [2]. This isomer-specific metabolic fate is a hallmark of the compound's behavior and is not generalizable across the dichlorobenzoate family, making accurate compound selection paramount for experimental reproducibility in both synthetic chemistry and microbiology [3].

Sodium 2,5-Dichlorobenzoate: Verifiable Differentiation Data vs. Comparators


Isomer-Specific Biodegradation: 2,5-Dichlorobenzoate as a Unique Growth Substrate

Sodium 2,5-dichlorobenzoate serves as a selective growth substrate for specific microbial strains, a property not shared by all dichlorobenzoate isomers. In a direct comparison using Pseudomonas putida P111, the 2,5-isomer supported robust growth, whereas the 3,5-dichlorobenzoate isomer acted as a complete inhibitor of growth on all tested ortho-substituted benzoates [1]. This stark difference in biological fate highlights the 2,5-isomer's unique utility in studies of microbial degradation pathways and bioremediation.

Biodegradation Microbial Metabolism Chlorobenzoate Isomers

Distinct Metabolic Pathway in Pseudomonas stutzeri: Specific Conversion to 4-Chlorocatechol

The catabolic pathway of sodium 2,5-dichlorobenzoate is uniquely initiated by a specific dioxygenase, leading to the formation of 4-chlorocatechol. In contrast, other dichlorobenzoate isomers follow different pathways. For example, 2,3-dichlorobenzoate metabolism in the same organism is routed through 3-chlorocatechol, indicating that the position of chlorine substituents dictates the specific intermediate formed and the subsequent enzymatic machinery required for complete degradation [1].

Biodegradation Microbial Metabolism Catabolic Pathway

pKa and Solubility: Key Physicochemical Differentiation from Parent Acid

As the sodium salt, this compound offers significantly improved aqueous solubility compared to its parent acid, 2,5-dichlorobenzoic acid. While the free acid has a water solubility of less than 0.1 g/100 mL at 19°C and a pKa of 2.51±0.25, the sodium salt is freely soluble in water, making it the preferred form for aqueous-phase reactions and biological assays [1]. This is a critical differentiator for procurement when the application requires a water-soluble 2,5-dichlorobenzoate source.

Physicochemical Properties Solubility pKa

High-Value Application Scenarios for Sodium 2,5-Dichlorobenzoate Based on Evidence


Microbial Degradation and Bioremediation Studies of Ortho-Chlorinated Aromatics

Sodium 2,5-dichlorobenzoate is the definitive substrate for isolating and characterizing bacterial strains with the ability to degrade ortho-chlorinated benzoates. Its use in enrichment cultures has led to the isolation of specialized strains like Pseudomonas putida P111, which cannot grow on other isomers such as 3,5-dichlorobenzoate [1]. This compound is essential for researchers studying the evolution of specific dioxygenases and the catabolic pathways of 4-chlorocatechol formation, which are central to the bioremediation of chlorinated pollutants [2].

Synthesis of Agrochemical Intermediates

The compound serves as a crucial building block in the multi-step synthesis of selective herbicides such as chloramben (3-amino-2,5-dichlorobenzoic acid) and dinoben (3-nitro-2,5-dichlorobenzoic acid) [1]. While not the final active ingredient itself, its specific 2,5-dichloro substitution pattern is a non-negotiable structural requirement in the synthetic route to these compounds. Procuring this specific intermediate ensures fidelity to established synthetic protocols where alternative isomers would lead to different, undesired products [2].

Precursor for Selective Vapor-Phase Dechlorination

In industrial chemical processes, the methyl ester of 2,5-dichlorobenzoic acid is a key substrate for selective vapor-phase dechlorination. This process, detailed in U.S. Patent 4,341,899, uses a nickel catalyst and hydrogen gas to convert the 2,5-dichloro compound into the valuable methyl m-chlorobenzoate precursor for the herbicide bifenox [1]. The specific 2,5-substitution pattern is required for the selectivity of this dechlorination step, as other isomers would not yield the desired mono-chlorinated product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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